4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

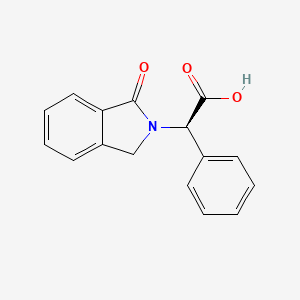

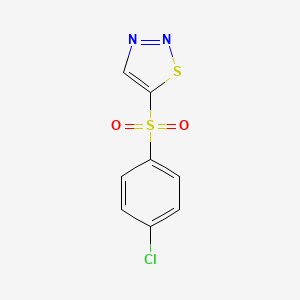

The compound “4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization were involved .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The reactions involved in the synthesis of thiadiazole derivatives were monitored by thin layer chromatography . The type of substitution reaction in the final step was determined by two-dimensional (2D) NMR .科学的研究の応用

Synthesis and Antiviral Activity

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone derivatives have been synthesized for antiviral applications. Chen et al. (2010) described the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives with potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Agents

Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The compounds exhibited moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains Aspergillus niger and Candida albicans (Sah et al., 2014).

Structural Studies

Kerru et al. (2019) focused on the structural study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. They combined spectroscopic techniques and X-ray diffraction to determine the crystal structure, which could aid in designing new chemical entities for specific applications (Kerru et al., 2019).

Corrosion Inhibition

Research by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, including 4-chlorophenyl-related compounds, to predict their performance as corrosion inhibitors of iron. This study aids in understanding the interaction between metal surfaces and these molecules (Kaya et al., 2016).

Carbonic Anhydrase Inhibitors

Briganti et al. (2000) studied metal complexes of 5-(2-Chlorophenyl)-1, 3, 4-Thiadiazole-2-Sulfonamide, demonstrating significant inhibition of carbonic anhydrase isozymes, which are critical in ocular fluid secretion. This research provides insights for designing potent pharmacological agents (Briganti et al., 2000).

作用機序

Target of Action

The primary target of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is cytokinin oxidase/dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, which are hormones that regulate a wide range of essential processes in plants .

Mode of Action

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone acts as an inhibitor of CKX . By inhibiting CKX, the compound increases the lifetime of cytokinins and their effects in plants . This results in enhanced cytokinin-like activity, which exceeds that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis .

Biochemical Pathways

The compound affects the cytokinin signaling pathway. By inhibiting CKX, it prevents the degradation of cytokinins, leading to an increase in cytokinin levels . This can result in enhanced cell division, shoot and root development, seed and fruit development, germination, and response to environmental stresses .

Pharmacokinetics

The compound’s strong cytokinin-like activity suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone’s action are primarily related to its enhancement of cytokinin activity. This can lead to increased cell division, enhanced shoot and root development, improved seed and fruit development, and enhanced response to environmental stresses .

将来の方向性

Thiadiazole derivatives, including “4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone”, have a broad spectrum of pharmacological activities, making them a significant area of research . Future research could focus on further exploring the biological activities of these compounds and developing more potent derivatives.

特性

IUPAC Name |

5-(4-chlorophenyl)sulfonylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFSHOAGNNVHJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)